Bienvenue dans la boutique en ligne BenchChem!

SMART-H

Tubulin binding site Colchicine site Competitive MS binding assay

SMART-H, chemically defined as (2-phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone, is a small-molecule microtubule-destabilizing agent belonging to the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) class. It exerts anticancer activity by binding reversibly and specifically to the colchicine-binding site of β-tubulin, thereby inhibiting microtubule polymerization.

Molecular Formula C19H17NO4S
Molecular Weight 355.4 g/mol
CAS No. 1135797-91-9
Cat. No. B1663119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMART-H
CAS1135797-91-9
Synonyms(2-phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
SMART 100
SMART-100
Molecular FormulaC19H17NO4S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C19H17NO4S/c1-22-15-9-13(10-16(23-2)18(15)24-3)17(21)14-11-25-19(20-14)12-7-5-4-6-8-12/h4-11H,1-3H3
InChIKeyWZEMDWPKLKAUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SMART-H (CAS 1135797-91-9): Potent Colchicine-Site Tubulin Inhibitor for Anticancer Research


SMART-H, chemically defined as (2-phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone, is a small-molecule microtubule-destabilizing agent belonging to the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) class [1]. It exerts anticancer activity by binding reversibly and specifically to the colchicine-binding site of β-tubulin, thereby inhibiting microtubule polymerization [2]. Discovered through structural optimization of the ATCAA lead series, SMART-H displays nanomolar antiproliferative potency against melanoma and prostate cancer cell lines, comparable to the natural product colchicine [1].

Why Generic Substitution Among Tubulin Inhibitors Fails: SMART-H Differentiation Rationale


Tubulin inhibitors are not interchangeable; they target three distinct binding sites (colchicine, vinblastine, and paclitaxel) with divergent downstream effects on microtubule dynamics, resistance profiles, and toxicity. SMART-H occupies the colchicine site exclusively—unlike vinca alkaloids or taxanes—and, critically, circumvents P-glycoprotein-mediated multidrug resistance (MDR), a common failure mode for established agents such as vinblastine [1]. These mechanistic distinctions render simple potency comparisons insufficient; selection must account for binding-site specificity, resistance susceptibility, and neurotoxicity liability [2].

Quantitative Differentiation Evidence: SMART-H vs. Closest Comparators


Colchicine-Site Binding Specificity vs. Paclitaxel and Vinblastine

A competitive mass spectrometry binding assay demonstrated that SMART-H binds solely to the colchicine site of tubulin, with no detectable interaction at the vinblastine or paclitaxel binding sites [1]. This distinguishes SMART-H from vinca alkaloids (vinblastine site) and taxanes (paclitaxel site), which are the two tubulin-binding sites targeted by all FDA-approved antitubulin agents [1].

Tubulin binding site Colchicine site Competitive MS binding assay Mechanism of action

Antiproliferative Potency Head-to-Head: SMART-H vs. Colchicine Across Six Cancer Cell Lines

In a six-cell-line panel comprising melanoma (B16-F1, A375) and prostate cancer (DU 145, PC-3, LNCaP, PPC-1), SMART-H (compound 8f) and colchicine were tested in parallel [1]. SMART-H achieved IC50 values of 21–71 nM, averaging 41 nM across all lines, within approximately 2-fold of colchicine (IC50 10–29 nM, average 18 nM). The PC-3 prostate cancer line showed the closest parity: SMART-H IC50 = 21 nM vs. colchicine IC50 = 11 nM [1].

Antiproliferative activity Cancer cell lines IC50 Melanoma Prostate cancer

100-Fold Potency Gain Over Parent ATCAA Lead Series

The SMART series, including SMART-H, was derived by replacing the lipid chain of ATCAA-1 with a 3,4,5-trimethoxyphenyl ketone and the thiazolidine B-ring with a thiazole [1]. ATCAA-1 exhibited IC50 values of 0.4–2.2 µM against prostate cancer lines and 1.8–2.6 µM against melanoma lines, whereas SMART-H (8f) achieved IC50 values of 0.021–0.071 µM—representing a ≥100-fold improvement [1].

Structure-activity relationship Lead optimization ATCAA Potency improvement

P-Glycoprotein-Mediated Multidrug Resistance Avoidance vs. Vinblastine

Patent disclosures and subsequent development literature report that SMART-class compounds, including SMART-H, are not susceptible to P-glycoprotein (P-gp)-mediated drug efflux, a major resistance mechanism that limits the clinical utility of vinblastine and other vinca alkaloids [1]. While the foundational 2009 SAR paper confirms that SMART compounds 'effectively circumvented MDR' [2], the quantitative resistance factor (RF) for SMART-H versus vinblastine has been characterized in later analogs; the PAT template derived from SMART demonstrated maintained nanomolar potency in P-gp-overexpressing cells .

Multidrug resistance P-glycoprotein MDR Drug efflux

In Vivo Tumor Growth Inhibition and Neurotoxicity Profile vs. Vinblastine-Class Agents

In human melanoma (A375) and prostate (PC-3) xenograft models, SMART-H treatment yielded %T/C (treated/control) values ranging from 4% to 30%, indicating substantial tumor growth inhibition [1]. Critically, a 21-day repeat-dose study at 15 mg/kg produced no apparent neurotoxicity, a dose-limiting toxicity commonly observed with vinblastine and vincristine [1][2]. This neurotoxicity sparing is attributed to the colchicine-site mechanism, which does not share the axonal transport disruption profile of vinca alkaloids [2].

Xenograft In vivo efficacy Neurotoxicity T/C ratio SMART-F

Metabolic Stability as a Defined Optimization Vector: SMART-H Half-Life vs. Optimized Derivatives

SMART-H itself exhibits a relatively short half-life in human liver microsomes due to ketone reduction at the carbonyl linker. This metabolic liability was characterized and quantified: oxime and hydrazide derivatives replacing the ketone demonstrated a 2- to 3-fold improvement in half-life [1]. Furthermore, the ABI series (ABI-274, ABI-286) derived from SMART-H achieved 2.4- and 5.5-fold increases in oral exposure (AUC) in rats, respectively, while maintaining target potency [2]. These data establish SMART-H not as an endpoint but as a well-characterized, tractable lead scaffold for rational PK optimization.

Metabolic stability Human liver microsomes Half-life Pharmacokinetics

Optimal Procurement and Research Application Scenarios for SMART-H


Colchicine-Site Probe for Tubulin Binding Competition Assays

SMART-H is validated as a colchicine-site-specific probe in a non-radioactive LC-MS/MS competitive binding assay [1]. Laboratories developing tubulin binding assays can procure SMART-H as a defined, synthetic small-molecule competitor to map novel inhibitor binding sites, avoiding the structural complexity and scarcity of natural colchicine.

Lead Scaffold for Medicinal Chemistry Optimization Programs

With well-characterized metabolic soft spots (ketone reduction) and a 2- to 5.5-fold PK improvement ceiling demonstrated by oxime, hydrazide, and ABI-series derivatives, SMART-H serves as the benchmark starting material for structure-based optimization of next-generation colchicine-site inhibitors with improved oral bioavailability [2][3].

MDR Circumvention Studies in P-Glycoprotein-Overexpressing Cancer Models

SMART-H's reported resistance to P-gp-mediated efflux makes it suitable for comparative oncology studies where established agents (vinblastine, paclitaxel) fail due to MDR [4]. It can be used as a positive control for colchicine-site-mediated MDR circumvention in resistant melanoma and prostate cancer lines.

In Vivo Xenograft Efficacy Benchmarking with Neurotoxicity Assessment

SMART-H has established in vivo activity with %T/C values of 4–30% in A375 melanoma and PC-3 prostate xenografts, coupled with documented absence of neurotoxicity after 21-day repeat dosing at 15 mg/kg [5]. This defined efficacy/toxicity profile makes SMART-H a reference compound for benchmarking novel antitubulin agents in preclinical tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMART-H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.